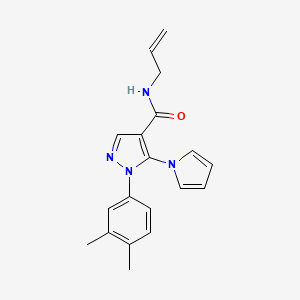
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by data tables and research findings.
Molecular Structure:
- Molecular Formula: C19H20N4O
- Molecular Weight: 320.4 g/mol
- CAS Number: 1207011-33-3
The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal applications. The presence of the pyrrole and dimethylphenyl groups enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that pyrazoles can inhibit various cancer cell lines through multiple mechanisms.
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Umesha et al. (2009) | MCF-7 (breast cancer) | 18.5 | Induction of apoptosis |
| Umesha et al. (2009) | MDA-MB-231 (breast cancer) | 16.2 | Synergistic effect with doxorubicin |
| PMC8175933 (2021) | Various tumor cells | 10–40 | Inhibition of BRAF(V600E), EGFR |
The compound's ability to induce apoptosis in cancer cells and its synergistic effects with established chemotherapeutics like doxorubicin highlight its potential as an anticancer agent.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
| Study | Inflammatory Model | Effect |
|---|---|---|
| MDPI (2024) | Rat paw edema model | Significant reduction in swelling |
| ResearchGate (2024) | Carrageenan-induced inflammation | Dose-dependent inhibition of COX activity |
These findings suggest that the compound may be useful in treating inflammatory diseases by modulating COX activity.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Pyrazoles are recognized for their broad-spectrum antimicrobial properties.
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Science.gov (2018) | Staphylococcus aureus | 32 μg/mL |
| Science.gov (2018) | Escherichia coli | 16 μg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have illustrated the biological activity of this compound:
-
Combination Therapy in Breast Cancer:
- A study conducted by Umesha et al. tested the compound in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapies in clinical settings.
-
Anti-inflammatory Effects:
- In vivo studies on rat models showed that the compound significantly reduced paw edema induced by carrageenan, supporting its use as a non-steroidal anti-inflammatory drug (NSAID).
-
Antimicrobial Efficacy:
- The compound was tested against various pathogens, showing promising results that warrant further investigation into its application as an antimicrobial agent.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-9-20-18(24)17-13-21-23(19(17)22-10-5-6-11-22)16-8-7-14(2)15(3)12-16/h4-8,10-13H,1,9H2,2-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZACGLKMGMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC=C)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













